molecular formula C10H13NO4S B2410514 2-(benzylsulfonylamino)propanoic Acid CAS No. 688789-94-8

2-(benzylsulfonylamino)propanoic Acid

Cat. No.: B2410514
CAS No.: 688789-94-8
M. Wt: 243.28
InChI Key: CZIBABWRWDOXIT-UHFFFAOYSA-N
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Description

2-(Benzylsulfonylamino)propanoic acid is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a benzylsulfonyl group attached to an amino propanoic acid backbone

Mechanism of Action

Biochemical Pathways

For instance, compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfonylamino)propanoic acid typically involves the reaction of benzylsulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfonylamino)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    2-(Methylsulfonylamino)propanoic acid: Similar structure but with a methyl group instead of a benzyl group.

    2-(Ethylsulfonylamino)propanoic acid: Similar structure but with an ethyl group instead of a benzyl group.

    2-(Phenylsulfonylamino)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-(Benzylsulfonylamino)propanoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(benzylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBABWRWDOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688789-94-8
Record name 2-(phenylmethanesulfonamido)propanoic acid
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